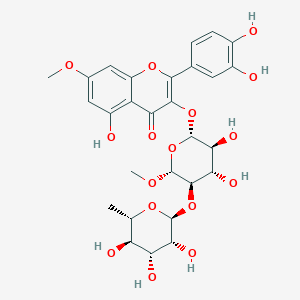

Rhamnetin-O(3)-neohesperidoside

Descripción general

Descripción

El malato de sunitinib es un inhibidor de la tirosina quinasa receptora multidiana de molécula pequeña. Se utiliza principalmente en el tratamiento del carcinoma de células renales y los tumores estromales gastrointestinales resistentes al imatinib. Este compuesto es conocido por su capacidad para inhibir la señalización celular al dirigirse a múltiples tirosina quinasas receptoras, incluidos los receptores del factor de crecimiento derivado de plaquetas y los receptores del factor de crecimiento endotelial vascular .

Métodos De Preparación

La síntesis del malato de sunitinib involucra varios pasos clave. El proceso comienza con materiales disponibles comercialmente como acetato de etilo acetilado, 4-fluoroanilina y N1, N1-dietiletileno-1,2-diamina. Las condiciones óptimas para cada paso de reacción incluyen ciclización, hidrólisis, descarboxilación, formilación y condensación. El rendimiento general de sunitinib y su sal utilizando el proceso de síntesis óptimo es aproximadamente del 67.3% y el 40.0%, respectivamente . Los métodos de producción industrial a menudo implican la condensación de un intermedio de indol con un intermedio de formil amida, utilizando solventes como metil isobutil cetona .

Análisis De Reacciones Químicas

Hydrolysis Reactions

Hydrolysis is a primary reaction pathway, particularly under acidic or enzymatic conditions.

-

Acidic Hydrolysis :

In acidic environments (e.g., HCl, pH 2–3), the glycosidic bond between rhamnetin and the neohesperidoside disaccharide (rhamnose and glucose) cleaves, yielding rhamnetin aglycone and free sugars. This reaction is temperature-dependent, with optimal cleavage observed at 80°C for 2 hours . Reaction Scheme : -

Enzymatic Hydrolysis :

β-Glucosidase enzymes selectively hydrolyze the glucose moiety, forming rhamnetin-3-O-rhamnoside . This reaction is critical in metabolic studies, as it mimics intestinal processing.

Oxidative Degradation

Exposure to oxidizing agents (e.g., HO, O) or reactive oxygen species (ROS) induces oxidative breakdown:

-

ROS-Mediated Oxidation :

In vitro studies show that hydroxyl radicals (- OH) attack the catechol group on the B-ring of rhamnetin, forming quinone intermediates and subsequent polymerization products . Antioxidant assays confirm this pathway by measuring reduced radical scavenging capacity after oxidation . -

Photochemical Oxidation :

UV irradiation (λ = 254 nm) in methanol generates demethylated derivatives (e.g., quercetin glycosides) via cleavage of the methoxy group on the aglycone.

Thermal Decomposition

Heating above 100°C leads to thermal degradation, with distinct pathways observed:

| Condition | Products Identified | Mechanism |

|---|---|---|

| Dry heat (120°C, 30 min) | Isorhamnetin, Kaempferol | Glycosidic bond cleavage |

| Aqueous heat (100°C, 1 hr) | Rhamnetin, Neohesperidose, Polymerized aglycones | Hydrolysis + oxidative coupling |

Thermogravimetric analysis (TGA) reveals a decomposition onset at 180°C, with a mass loss of 60% by 250°C .

Enzymatic Modifications

Specific enzymes alter the glycosylation pattern or aglycone structure:

-

Glycosyltransferase Activity :

UGT707B1 (a glucosyltransferase) catalyzes the transfer of glucose to rhamnetin aglycone, forming rhamnetin-3-O-glucoside in plant systems . -

Methyltransferase Reactions :

In synthetic studies, methyltransferases introduce methoxy groups to the aglycone, producing derivatives like isorhamnetin-3-O-neohesperidoside .

Stability Under Environmental Conditions

Stability studies highlight its sensitivity to pH, light, and temperature:

| Factor | Condition | Degradation Rate | Major Products |

|---|---|---|---|

| pH | pH 2.0 (acidic) | 90% in 2 hrs | Rhamnetin, Sugars |

| pH | pH 7.4 (neutral) | 20% in 24 hrs | Partial glycoside hydrolysis |

| Light | UV exposure (8 hrs) | 70% degradation | Demethylated derivatives |

| Temperature | 4°C (dark) | <5% in 1 month | Stable |

Synthetic and Biotransformation Pathways

Synthetic routes and biotransformation studies reveal key reaction steps:

-

Chemical Glycosylation :

Rhamnetin aglycone is reacted with peracetylated neohesperidose under Koenigs-Knorr conditions, yielding a 65% product . -

Microbial Biotransformation :

Aspergillus niger cultures convert rhamnetin-O(3)-neohesperidoside into rhamnetin-3-O-glucuronide via UDP-glucuronosyltransferases .

Interaction with Metal Ions

Chelation with transition metals (Fe, Cu) alters stability and reactivity:

Aplicaciones Científicas De Investigación

Antioxidant Properties

Rhamnetin-O(3)-neohesperidoside exhibits significant antioxidant activity, which is crucial for mitigating oxidative stress-related diseases. Studies have shown that flavonoids can scavenge free radicals and enhance the body’s antioxidant defense mechanisms. For instance, a comparative study highlighted its efficacy alongside other flavonoids in reducing oxidative damage in cellular models .

Antigenotoxic Effects

Research indicates that this compound possesses antigenotoxic properties, which may protect against DNA damage induced by various genotoxic agents. A study demonstrated that this compound could reduce the frequency of micronuclei in cells exposed to harmful substances, suggesting its potential role in cancer prevention .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are implicated in chronic inflammatory diseases . This property makes it a candidate for therapeutic applications in conditions such as arthritis and asthma.

Pharmacokinetics

Recent pharmacokinetic studies have focused on the absorption, distribution, metabolism, and excretion (ADME) of this compound. Techniques such as LC-MS/MS have been employed to analyze its bioavailability and metabolic pathways in vivo, providing insights into its therapeutic potential and safety profile .

Nutraceuticals

This compound is being explored as a functional ingredient in nutraceuticals due to its health-promoting properties. Its incorporation into dietary supplements could enhance the nutritional profile and provide additional health benefits to consumers .

Natural Preservative

The antioxidant properties of this compound make it a promising candidate for use as a natural preservative in food products. By preventing lipid oxidation and microbial growth, it can extend the shelf life of various food items while maintaining their quality .

Skin Health

In cosmetic formulations, this compound is valued for its skin-protective effects. Its antioxidant and anti-inflammatory properties can help mitigate skin damage caused by UV radiation and pollution, making it an attractive ingredient in skincare products aimed at promoting skin health .

Anti-aging Formulations

The compound's ability to scavenge free radicals contributes to its potential use in anti-aging products. By reducing oxidative stress on skin cells, it may help maintain skin elasticity and reduce the appearance of wrinkles .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Pharmacology | Antioxidant Activity | Effective at scavenging free radicals |

| Antigenotoxic Effects | Reduces DNA damage frequency | |

| Anti-inflammatory Activity | Inhibits pro-inflammatory cytokine production | |

| Pharmacokinetics | Analyzed using LC-MS/MS for ADME profiling | |

| Food Science | Nutraceuticals | Enhances nutritional profile |

| Natural Preservative | Prevents lipid oxidation and microbial growth | |

| Cosmetic Applications | Skin Health | Protects against UV damage |

| Anti-aging Formulations | Reduces oxidative stress on skin |

Case Study 1: Antioxidant Efficacy

A study conducted on various flavonoids demonstrated that this compound showed superior antioxidant activity compared to other compounds tested, highlighting its potential application in health supplements aimed at combating oxidative stress-related diseases.

Case Study 2: Anti-inflammatory Mechanism

In vitro experiments revealed that this compound significantly reduced levels of TNF-α and IL-6 in macrophages stimulated with lipopolysaccharides (LPS), indicating its potential as a therapeutic agent for inflammatory conditions.

Case Study 3: Cosmetic Formulation Development

A formulation containing this compound was developed for skincare products aimed at reducing signs of aging. Clinical trials indicated improved skin hydration and elasticity among participants after regular use over eight weeks.

Mecanismo De Acción

El malato de sunitinib ejerce sus efectos al inhibir múltiples tirosina quinasas receptoras, que están implicadas en el crecimiento tumoral, la angiogénesis patológica y la progresión metastásica del cáncer. Se dirige a los receptores del factor de crecimiento derivado de plaquetas, los receptores del factor de crecimiento endotelial vascular, el receptor del factor de células madre, la tirosina quinasa 3 similar a Fms, el receptor del factor estimulante de colonias tipo 1 y el receptor del factor neurotrófico derivado de células gliales . Al inhibir estos receptores, el malato de sunitinib interrumpe las vías de señalización celular que promueven el crecimiento tumoral y la angiogénesis .

Comparación Con Compuestos Similares

El malato de sunitinib a menudo se compara con otros inhibidores de la tirosina quinasa receptora como el mesilato de imatinib, el sorafenib y el pazopanib. A diferencia del mesilato de imatinib, que se dirige principalmente a la tirosina quinasa BCR-ABL, el malato de sunitinib tiene una gama más amplia de objetivos, incluidos los receptores del factor de crecimiento derivado de plaquetas y los receptores del factor de crecimiento endotelial vascular . El sorafenib y el pazopanib también se dirigen a múltiples tirosina quinasas receptoras, pero el malato de sunitinib es único en su capacidad para inhibir una variedad más amplia de quinasas, lo que lo convierte en una opción versátil para el tratamiento de diferentes tipos de cáncer .

Propiedades

Número CAS |

101330-77-2 |

|---|---|

Fórmula molecular |

C28H32O16 |

Peso molecular |

624.5 g/mol |

Nombre IUPAC |

3-[(2S,3S,4S,5R,6R)-3,4-dihydroxy-6-methoxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxychromen-4-one |

InChI |

InChI=1S/C28H32O16/c1-9-17(32)19(34)21(36)26(40-9)43-25-20(35)22(37)27(44-28(25)39-3)42-24-18(33)16-14(31)7-11(38-2)8-15(16)41-23(24)10-4-5-12(29)13(30)6-10/h4-9,17,19-22,25-32,34-37H,1-3H3/t9-,17-,19+,20-,21+,22-,25+,26-,27-,28+/m0/s1 |

Clave InChI |

BDQAVVLZKLFTIK-KCYUVNIVSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC(=C(C=C5)O)O)O)O)O)O)O |

SMILES isomérico |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC(=C(C=C5)O)O)O)O)O)O)O |

SMILES canónico |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC(=C(C=C5)O)O)O)O)O)O)O |

Key on ui other cas no. |

101330-77-2 |

Sinónimos |

hamnetin-3-O-neohesperidoside rhamnetin-O(3)-neohesperidoside |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.